Isoprene

Descripción general

Descripción

It is a colorless liquid at room temperature and is produced naturally by many plants and animals, including humans . Isoprene is a fundamental building block for various natural products, including terpenes and natural rubber .

Synthetic Routes and Reaction Conditions:

From Isobutylene and Formaldehyde: One common method involves the reaction of isobutylene with formaldehyde in the presence of a catalyst.

Dehydrogenation of Isopentane or Methylbutenes: Another method involves the dehydrogenation of isopentane or methylbutenes to produce this compound.

Extraction from C5 Fraction of Liquid Petroleum Pyrolysis: This method involves the extraction of this compound from the C5 fraction obtained during the pyrolysis of liquid petroleum.

Industrial Production Methods:

Catalytic Production: Industrially, this compound is produced using catalytic processes that involve the use of various catalysts to optimize yield and efficiency.

Bio-based Production: Recent advancements have explored the microbial production of this compound using genetically engineered strains of Escherichia coli and cyanobacteria.

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, producing peroxides and free radicals.

Polymerization: this compound can polymerize to form polythis compound, which is the main component of natural rubber.

Diels-Alder Reactions: As a conjugated diene, this compound readily participates in Diels-Alder reactions with dienophiles.

Common Reagents and Conditions:

Oxidation: Oxygen and various oxidizing agents are used in the oxidation of this compound.

Polymerization: Catalysts such as Ziegler-Natta catalysts are used in the polymerization of this compound.

Diels-Alder Reactions: Typical conditions involve the use of dienophiles and appropriate solvents.

Major Products:

Oxidation Products: Methyl vinyl ketone, methacrolein, and 3-methylfuran.

Polymerization Products: Polythis compound, which is used in the production of synthetic rubber.

Diels-Alder Products: Various cyclic compounds depending on the dienophile used.

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Rubber Production

Isoprene is predominantly used in the production of synthetic rubber, specifically polythis compound, which mimics natural rubber. This synthetic rubber is crucial in manufacturing tires, footwear, and various automotive components.

| Application | Description |

|---|---|

| Polythis compound Rubber | Used in tires and automotive parts due to its elasticity and durability. |

| Adhesives | Employed as a key ingredient in adhesives for its bonding properties. |

1.2 Chemical Synthesis

This compound serves as a building block for various chemical syntheses, including:

- Plastics and Resins : Utilized in the production of plastics such as polyvinyl chloride (PVC).

- Pharmaceuticals : Acts as an intermediate in synthesizing pharmaceutical compounds.

Environmental Applications

2.1 Atmospheric Chemistry

This compound plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOAs). Research indicates that this compound-derived SOAs can influence air quality and climate:

- Oxidative Potential Studies : Studies show that this compound-derived SOAs exhibit oxidative potential, affecting cellular toxicity and gene expression related to antioxidant defenses .

Biological Applications

3.1 Microbial Utilization

This compound is not only produced from petroleum but also has potential biotechnological applications through microbial synthesis:

- Recombinant Biosynthesis : Microbial strains have been engineered to produce this compound via heterologous expression of this compound synthase genes from plants. This method enhances carbon flux towards this compound production .

| Microbial Strain | Production Method | Yield |

|---|---|---|

| Rhodococcus spp. | Heterologous expression | High titer production confirmed . |

Energy Applications

This compound has been explored as a potential renewable energy source:

- Biodiesel Production : Research indicates that this compound can be utilized to synthesize bioderived ethers for diesel fuel applications through telomerization processes .

Case Study 1: this compound in Tire Manufacturing

A prominent application of this compound is in tire manufacturing, where polythis compound rubber enhances performance characteristics such as grip and durability. A study conducted by Weitz & Loser highlights the efficiency of polythis compound compared to other synthetic rubbers, demonstrating its superior elasticity and wear resistance.

Case Study 2: this compound's Role in Climate Modeling

A global model-measurement evaluation study assessed the impact of biogenic VOCs like this compound on particle light scattering and cloud formation. The findings emphasize the importance of incorporating biogenic emissions into climate models to improve predictions of atmospheric behavior .

Mecanismo De Acción

Isoprene exerts its effects through various mechanisms:

Antioxidant Activity: this compound reacts with reactive oxygen species, such as singlet oxygen, to mitigate oxidative stress.

Membrane Stabilization: this compound enhances the order of lipid tails within cell membranes, providing stability under stress conditions.

Signaling Molecule: this compound may act as a signaling molecule, modulating genomic, proteomic, and metabolomic profiles in plants.

Comparación Con Compuestos Similares

Isoprene is part of a larger family of compounds known as isoprenoids or terpenoids. Similar compounds include:

Myrcene: A monoterpene with a structure derived from two this compound units.

Geranyl Diphosphate: A precursor to monoterpenes, formed by the condensation of isopentenyl diphosphate and dimethylallyl diphosphate.

Squalene: A triterpene formed by the tail-to-tail condensation of two farnesyl diphosphates.

Uniqueness of this compound:

Actividad Biológica

Isoprene, a volatile organic compound with the chemical formula , is produced endogenously in various organisms, including humans, and plays a significant role in biological processes. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on gene expression, and potential clinical applications.

Overview of this compound Production

This compound is synthesized primarily from dimethylallyl diphosphate (DMAPP) through the action of this compound synthase (IspS) in plants. However, humans lack this enzyme and produce this compound via alternative pathways involving the enzyme isopentenyl diphosphate isomerase 2 (IDI2) located in skeletal muscle peroxisomes. This metabolic route links this compound production to cholesterol metabolism and energy regulation during physical activity, as demonstrated by spikes in exhaled this compound during muscle exertion .

Table 1: Comparison of this compound Production in Different Organisms

| Organism | Enzyme Involved | Production Rate (μmol/kg/hr) | Notes |

|---|---|---|---|

| Humans | IDI2 | 0.15 | Lacks this compound synthase |

| Rats | Cytochrome P450 | 1.9 | Higher metabolic rate than humans |

| Mice | Cytochrome P450 | 1.9 | Similar to rats; faster metabolism |

| Plants (e.g., Arabidopsis) | IspS | Varies | Strongly linked to thermotolerance |

Gene Expression and Oxidative Stress

Recent studies have investigated the biological effects of this compound-derived secondary organic aerosols (SOA) on gene expression and oxidative stress. Exposure to this compound-derived SOA has been shown to increase the expression of pro-inflammatory genes such as interleukin-8 (IL-8) and prostaglandin-endoperoxide synthase 2 (PTGS2). These changes indicate that this compound can influence inflammatory pathways and cellular responses to oxidative stress .

Key Findings:

- Increased Gene Expression: Direct exposure to this compound-derived SOA resulted in the differential expression of up to 22 genes associated with oxidative stress compared to fewer genes affected by other types of SOA .

- Pathway Activation: The Nrf2-mediated oxidative stress pathway was consistently activated upon exposure to this compound SOA, suggesting a mechanism through which this compound may contribute to cellular stress responses .

Case Studies

- Human Breath Biomarker Study: A clinical study identified this compound as a potential non-invasive biomarker for monitoring metabolic conditions. Elevated levels of exhaled this compound were linked to physical activity and lipid metabolism, providing insights into its role as a metabolic indicator .

- Toxicological Assessment: Research on the toxicological effects of inhaled this compound revealed that while it undergoes rapid metabolism in rodents, human metabolism occurs at significantly lower rates, leading to different toxicological outcomes across species .

Clinical Implications

The understanding of this compound's biological activity opens avenues for its application in clinical settings:

- Biomarker for Disease Monitoring: As a breath biomarker, this compound could be utilized for assessing metabolic disorders or monitoring exercise-related physiological changes.

- Potential Therapeutic Target: Given its role in oxidative stress and inflammation, modulating this compound levels may offer therapeutic strategies for conditions associated with oxidative damage.

Propiedades

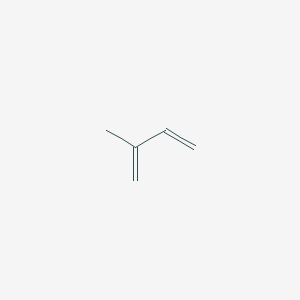

IUPAC Name |

2-methylbuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHGJUQNOFWUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26796-44-1, 6144-30-5, 9003-31-0 | |

| Record name | 1,3-Butadiene, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, 2-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyisoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2020761 | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

34.067 °C, 34 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-65 °F (-54 °C) (Closed cup) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless volatile liquid, Colorless, watery liquid | |

CAS No. |

78-79-5, 9006-04-6 | |

| Record name | Isoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Natural rubber | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009006046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A62964IBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-145.95 °C, -146 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isoprene and why is it important in atmospheric chemistry?

A1: this compound (2-Methyl-1,3-butadiene) is a volatile organic compound (VOC) predominantly emitted by vegetation, particularly trees. [, ] It plays a crucial role in atmospheric chemistry by reacting with hydroxyl radicals (OH), impacting ozone (O3) production, and contributing to the formation of secondary organic aerosols (SOA). [, , ]

Q2: How do this compound emissions vary, and what factors influence these variations?

A2: this compound emissions exhibit significant spatial, seasonal, and diurnal variations. [, , ] Factors influencing these variations include plant species, temperature, light intensity, atmospheric carbon dioxide (CO2) concentration, water availability, and time of day. [, , , , , ]

Q3: What is the impact of drought stress on this compound emissions?

A3: Research suggests that drought stress can significantly reduce this compound emissions. [, ] A study using satellite data revealed that this compound emissions in the Southeast US decreased by 8.6% under mild drought and up to 20.7% under severe drought conditions. []

Q4: What is the role of microbes in this compound degradation?

A5: Soil microbes play a crucial role in degrading this compound, acting as a significant sink for this compound. [, ] Recent research identified several bacterial genera, including Novosphingobium, Pelomonas, Rhodoblastus, Sphingomonas, and Zoogloea, capable of metabolizing this compound. []

Q5: How can satellite observations be used to study this compound emissions?

A6: Satellites equipped with instruments like the Ozone Monitoring Instrument (OMI) can measure atmospheric formaldehyde (HCHO), a key oxidation product of this compound. [, ] By analyzing HCHO columns, researchers can indirectly estimate this compound emission rates and their spatial and temporal variations. [, , ]

Q6: What is the "prompt" CHOCHO formation pathway in this compound oxidation?

A7: Recent research suggests that under low-NOx conditions, glyoxal (CHOCHO) can form promptly from this compound oxidation, following the isomerization of the this compound peroxy radical (ISOPO2). [] This pathway contrasts with the traditional view of CHOCHO as a secondary product of this compound oxidation. []

Q7: What is the molecular formula, weight, and structure of this compound?

A8: this compound (2-Methyl-1,3-butadiene) has the molecular formula C5H8, a molecular weight of 68.12 g/mol, and a branched structure with two double bonds. []

Q8: Which metabolic pathway is responsible for this compound synthesis in plants?

A9: this compound is synthesized in plant chloroplasts via the methylerythritol 4-phosphate (MEP) pathway, utilizing carbon fixed during photosynthesis. [, ]

Q9: What enzymes are involved in the final steps of this compound biosynthesis?

A10: The final steps of this compound biosynthesis involve the enzymes isopentenyl pyrophosphate isomerase (IDI) and this compound synthase. [] IDI catalyzes the isomerization of isopentenyl pyrophosphate (IPP) to dimethylallyl pyrophosphate (DMAPP), the substrate for this compound synthase. []

Q10: How is this compound emission regulated in plants?

A11: this compound emission is influenced by environmental factors like light and temperature, but recent studies also highlight the role of the circadian clock in regulating emissions. [] For example, oil palm trees exhibit strong circadian control over this compound emissions, suggesting an internal biological clock may influence emission patterns. []

Q11: What are the potential functions of this compound in plants?

A12: While the exact functions of this compound in plants are still debated, research suggests it may play a role in protecting against abiotic stresses like high temperatures and oxidative stress. [, , ]

Q12: What are this compound pyrophosphates and how are their levels regulated?

A13: this compound pyrophosphates, including geranyl pyrophosphate, are precursors for various essential biomolecules like sterols and are involved in protein isoprenylation. [] Human NUDIX hydrolases, specifically NUDT15 and NUDT18, have been identified as catalysts for this compound pyrophosphate hydrolysis, suggesting a mechanism for regulating their levels in animals. []

Q13: What are the primary industrial applications of this compound?

A14: this compound is primarily used in the production of synthetic rubbers, specifically cis-1,4-polythis compound, which closely resembles natural rubber. [] These rubbers find applications in tires, adhesives, footwear, and other industrial products. []

Q14: How does cyclopentadiene contamination affect this compound polymerization?

A15: Cyclopentadiene is a detrimental impurity in this compound used for synthetic rubber production. [] Its presence can negatively impact the kinetics of polymerization and the quality of the final rubber product. [] Therefore, removing cyclopentadiene is crucial for ensuring high-quality this compound for industrial use. []

Q15: What are arborescent this compound homopolymers and how are they synthesized?

A16: Arborescent this compound homopolymers are branched polymers with a dendritic architecture, synthesized by an anionic "grafting onto" methodology. [] This method involves epoxidizing a linear polythis compound substrate and then coupling it with polyisoprenyllithium to create the branched structure. []

Q16: What are some key areas for future this compound research?

A16: Key areas for future research include:

- Elucidating the complex interplay between CO2, climate change, and this compound emissions. [, ]

- Improving the representation of this compound chemistry and emission algorithms in global climate models. [, ]

- Investigating the role of this compound in plant stress tolerance and its potential applications in agriculture. [, , ]

- Further exploring the diversity and function of microbial communities involved in this compound degradation. [, ]

- Developing sustainable and environmentally friendly methods for industrial this compound production. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.